7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-11-9-7(12(5)2)3-6(10(14)15)4-8(9)13/h3-4,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMZZOBFFBDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929533-65-3 | |
| Record name | 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 2,3-dimethylbenzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 7-oxo-2,3-dimethylbenzimidazole-5-carboxylic acid.
Reduction: Formation of 7-hydroxy-2,3-dimethylbenzimidazole-5-alcohol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic ring system allows for π-π interactions with other aromatic compounds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzimidazole derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a systematic comparison of 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Impact on Reactivity and Solubility: The hydroxyl and methyl groups in this compound enhance hydrogen-bonding capacity and lipophilicity compared to oxo- or nitro-substituted analogs (e.g., compound ). This balance may favor membrane permeability in drug delivery .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or propyl groups) are synthesized in higher yields (e.g., 80% for Compound 15 vs. complex protocols for nitro-dioxane derivatives ).
Biological Relevance :
- Carboxylic acid-containing benzimidazoles (e.g., 7-hydroxy-2,3-dimethyl and Compound 15) are often explored for antimicrobial or anticancer activity due to their ability to chelate metal ions or inhibit enzymes .
- Nitro-substituted derivatives (e.g., ) may exhibit toxicity risks, as seen in related nitroaromatic compounds .
Structural Uniqueness :
- The fused dioxane ring in 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid introduces conformational rigidity, differentiating it from flexible benzimidazole analogs .
Biological Activity
7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid (7-HDBCA) is a compound belonging to the benzimidazole family, characterized by its unique structure comprising a fused benzene and imidazole ring system. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of 7-HDBCA, summarizing key research findings, mechanisms of action, and potential applications.
Overview of Biological Activities
The biological activities of 7-HDBCA can be categorized into several key areas:
- Antimicrobial Activity : Benzimidazole derivatives have shown promising results against various microorganisms.
- Anticancer Activity : Several studies have highlighted the potential of 7-HDBCA in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.
Target Interactions
Benzimidazole derivatives, including 7-HDBCA, interact with various enzymes and protein receptors. The binding affinity and specificity can vary based on structural modifications. For instance, the presence of hydroxyl and carboxylic acid groups enhances reactivity and potential interactions with biological macromolecules.
Biochemical Pathways
The compound is known to influence multiple biochemical pathways. It may act through:
- Nucleophilic Rearrangements : Facilitating the synthesis of complex biheterocyclic motifs.
- Cell Signaling Modulation : Affecting pathways involved in cell growth and apoptosis.
Antimicrobial Activity
Research has demonstrated that 7-HDBCA exhibits significant antimicrobial properties. A study reported that benzimidazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
| Compound | MIC (mM) | Target Microorganism |
|---|---|---|
| 7-HDBCA | 0.01 | Pseudomonas aeruginosa |
| Other Derivatives | Varies | Various Strains |
Anticancer Activity
In vitro studies have revealed that 7-HDBCA can induce apoptosis in cancer cell lines. For example, it was found to have IC50 values ranging from 0.16 to 3.24 µM against several human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.28 |
| A549 | 1.32 |
| HCT-116 | 0.48 |
Enzyme Inhibition
7-HDBCA has been studied for its enzyme inhibition capabilities. Notably, it has shown significant inhibitory effects on cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.31 |
| COX-2 | 3.11 |
These findings suggest that modifications to the benzimidazole core can enhance its inhibitory potency against specific targets.
Case Studies and Applications
- Anticancer Studies : In a recent study involving tumor-bearing mice, administration of 7-HDBCA resulted in reduced tumor growth, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of benzimidazole derivatives were tested for their antimicrobial properties, with some showing MIC values as low as 0.01 mM against resistant strains .
Q & A
Q. What are the established synthetic routes for 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carboxylic acid derivatives under acidic or thermal conditions. For example, refluxing 3,4-diamino-2-methylbenzoic acid with acetic anhydride in ethanol can yield the benzimidazole core. Purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography is critical to isolate the product. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., sodium acetate) significantly affect yield (50–85%) and purity (>95%) .
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Acetic anhydride, ethanol, reflux | 65–75 | 90–95 |
| Microwave-assisted | H2SO4 catalyst, 100°C | 80–85 | >98 |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : NMR (DMSO-d6) shows peaks at δ 12.5 (carboxylic acid -OH), δ 8.2 (aromatic protons), and δ 2.5 (methyl groups). NMR confirms carbonyl (C=O) at ~170 ppm .
- FT-IR : Absorbance at 3200–3500 cm (O-H stretch), 1680 cm (C=O), and 1600 cm (C=N) .
- HPLC : Retention time comparison against a certified reference standard (C18 column, acetonitrile/water mobile phase) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C). Solubility enhances at pH >7 due to deprotonation of the carboxylic acid group .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure or in acidic/basic solutions (>pH 10), forming hydroxylated byproducts. Store at -20°C in amber vials for long-term stability .
Q. Which functional groups are critical for reactivity, and how are they characterized?
- Methodological Answer : The carboxylic acid (-COOH) and hydroxyl (-OH) groups dominate reactivity. Titration with NaOH (0.1 M) quantifies acidic protons, while derivatization (e.g., esterification with methanol/H2SO4) confirms functional group presence via GC-MS .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst concentration. For example, a 3-factor Box-Behnken design identified 110°C, 1:3 substrate/catalyst ratio, and 6-hour reflux as optimal, achieving 88% yield .
- Microwave Synthesis : Reduces reaction time (30 minutes vs. 6 hours) and increases purity by suppressing side reactions like over-methylation .
Q. What advanced analytical techniques resolve structural ambiguities in complex mixtures?
- Methodological Answer :
- LC-HRMS : Accurately determines molecular ion ([M-H] at m/z 235.085) and fragments (e.g., loss of CO2 at m/z 191.070) .
- X-ray Crystallography : Single-crystal analysis (e.g., using methanol/water recrystallization) confirms bond lengths and angles, resolving tautomeric forms .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like cytochrome P450. The carboxylic acid group forms hydrogen bonds with Arg112 residue (binding energy: -8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .
Q. How do contradictory data on biological activity arise, and how are they resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from assay conditions (pH, co-solvents). Standardize protocols:
- Use uniform buffer (PBS, pH 7.4) and DMSO concentration (<1% v/v).
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What degradation pathways occur under oxidative stress, and how are they tracked?
- Methodological Answer :
Q. How is the compound’s role in catalytic systems evaluated?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) identifies redox peaks at -0.3 V (reduction) and +0.5 V (oxidation), suggesting catalytic activity in electron-transfer reactions .
- Turnover Frequency (TOF) : Calculate using substrate depletion rates (e.g., 120 cycles/hour in NADH regeneration assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
